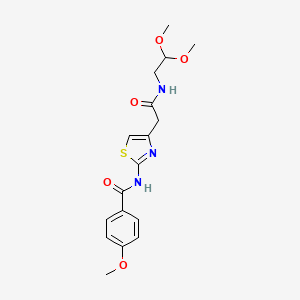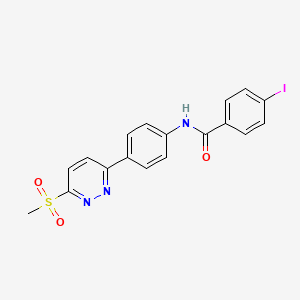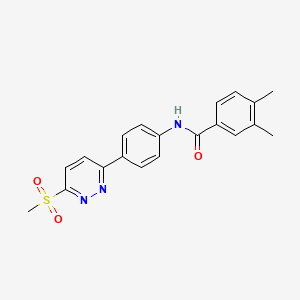
3,4-dimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
Vue d'ensemble
Description
3,4-dimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide, also known as MPB-91, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 3,4-dimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is not fully understood. However, it has been suggested that 3,4-dimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide inhibits the activity of PKC, CDK2, and GSK-3β by binding to the ATP-binding site of these enzymes. This binding prevents the enzymes from phosphorylating their target substrates, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects
3,4-dimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of PKC and CDK2. 3,4-dimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide has also been found to have neuroprotective effects by inhibiting the activity of GSK-3β, which is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide has several advantages for lab experiments. It is a potent inhibitor of several enzymes, making it a valuable tool for studying various cellular processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, 3,4-dimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide also has some limitations. It has been found to exhibit some toxicity towards normal cells, which may limit its use in some experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Orientations Futures
There are several future directions for the research on 3,4-dimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide. One potential direction is to investigate its potential use in combination with other drugs for cancer treatment. Another direction is to study its effects on other enzymes and cellular processes to gain a better understanding of its mechanism of action. Additionally, further research is needed to determine its potential use in the treatment of neurodegenerative diseases.
Applications De Recherche Scientifique
3,4-dimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against several enzymes, including protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β). These enzymes play critical roles in various cellular processes, including cell growth, proliferation, and differentiation. Therefore, 3,4-dimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide has been investigated for its potential use in cancer treatment and neurodegenerative diseases.
Propriétés
IUPAC Name |
3,4-dimethyl-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-4-5-16(12-14(13)2)20(24)21-17-8-6-15(7-9-17)18-10-11-19(23-22-18)27(3,25)26/h4-12H,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNUTCANNPOIEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B3303955.png)
![2-(2-acetamidothiazol-4-yl)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B3303961.png)
![2-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B3303969.png)
![2-[2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B3303973.png)
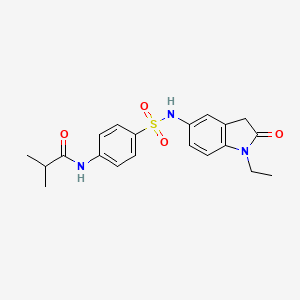
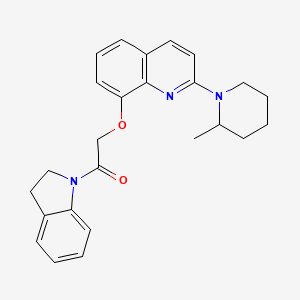
![7-(4-methoxyphenyl)-3-((3-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304018.png)
![3-((2,5-dimethylbenzyl)thio)-7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B3304021.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B3304022.png)
